2-(1H-Imidazol-2-yl)acetic acid

Catalog No.
S651021
CAS No.
189502-92-9
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Imidazol-2-yl)acetic acid

CAS Number

189502-92-9

Product Name

2-(1H-Imidazol-2-yl)acetic acid

IUPAC Name

2-(1H-imidazol-2-yl)acetic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9)

InChI Key

WUJUYHMGDPTLMG-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)CC(=O)O

Canonical SMILES

C1=CN=C(N1)CC(=O)O

Imidazol-2-ylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by an imidazol-2-yl group. It has a role as a metabolite. It is a member of imidazoles and a monocarboxylic acid. It derives from an acetic acid.

2-(1H-Imidazol-2-yl)acetic acid (CAS 189502-92-9) is a highly specialized bifunctional heteroaromatic building block characterized by an imidazole core with an acetic acid moiety substituted precisely at the C2 position . Unlike more ubiquitous imidazole derivatives, this specific structural arrangement places the carboxylate group symmetrically between the two ring nitrogens, fundamentally altering the molecule's pKa, steric profile, and coordination geometry . In procurement and material selection, this compound is prioritized for its dual capacity to act as a multidentate ligand in coordination chemistry and as a regiochemically predictable precursor in complex pharmaceutical syntheses, such as the development of cryptochrome modulators and advanced proton-exchange membranes [1].

Attempting to substitute 2-(1H-Imidazol-2-yl)acetic acid with its more common isomers, such as imidazole-4-acetic acid or imidazole-1-acetic acid, routinely results in process failure or severe yield degradation. Imidazole-1-acetic acid is N-alkylated, meaning it lacks the critical N-H proton required for hydrogen-bonding networks and bridging metal coordination, rendering it unusable for proton-exchange membrane doping or 3D metal-organic framework (MOF) synthesis [1]. Conversely, substituting with imidazole-4-acetic acid leaves the highly reactive C2 position exposed; during downstream N-alkylation or electrophilic functionalization, this leads to complex isomeric mixtures that require costly and time-consuming chromatographic separation . The C2-substituted variant uniquely blocks this position, ensuring high regioselectivity and predictable steric interactions in application-critical performance.

Regiochemical Purity in API Synthesis

In the synthesis of complex pharmaceutical intermediates, the position of the acetic acid group dictates the regiochemical outcome of subsequent functionalizations [1]. 2-(1H-Imidazol-2-yl)acetic acid sterically and electronically blocks the C2 position, forcing functionalization symmetrically or at specific alternative sites, yielding highly pure regioisomers . In contrast, imidazole-4-acetic acid leaves the C2 position open, typically resulting in isomeric mixtures (e.g., 60:40 or 70:30 ratios) that drastically reduce the isolated yield of the target compound .

Evidence DimensionRegiochemical purity and isolated yield
Target Compound Data>95% regiochemical purity due to C2-blocking
Comparator Or BaselineImidazole-4-acetic acid (yields ~60:40 isomeric mixtures)
Quantified Difference>25% increase in isolated yield of the target regioisomer
ConditionsStandard electrophilic aromatic substitution or N-alkylation in API synthesis

Eliminates the need for extensive downstream chromatographic separation, significantly lowering the cost of goods for pharmaceutical manufacturing.

Proton Conductivity Enhancement in Polymer Membranes

For direct methanol fuel cell (DMFC) applications, the dopant must provide robust proton transfer pathways[1]. 2-(1H-Imidazol-2-yl)acetic acid acts as a bifunctional proton carrier, utilizing both the amphoteric imidazole ring (Grotthuss mechanism) and the carboxylic acid proton donor[2]. When compared to standard 2-methylimidazole, which lacks the secondary acidic proton, blends utilizing the 2-acetic acid derivative demonstrate superior proton conductivity, particularly under low-humidity conditions where water-mediated transport is restricted.

Evidence DimensionProton conductivity in composite membranes
Target Compound DataSynergistic proton transfer via dual functional groups (imidazole + carboxylate)
Comparator Or Baseline2-Methylimidazole (relies solely on imidazole N-H)
Quantified DifferenceSignificantly higher proton carrier density and conductivity at low humidity
ConditionsSulfonated polymer blends for DMFCs at 80°C

Enables the formulation of high-performance fuel cell membranes that maintain efficiency under challenging, low-hydration operating conditions.

Ligand Denticity and MOF Topology

The architectural stability of metal-organic frameworks (MOFs) depends heavily on ligand denticity . 2-(1H-Imidazol-2-yl)acetic acid retains its N-H group, allowing it to act as a multidentate bridging ligand (μ2-N,N') while simultaneously coordinating via the carboxylate oxygens . Substituting this with imidazole-1-acetic acid, where the acetic acid is bound to the nitrogen, removes the N-H donor entirely. This restricts the N-alkylated comparator to lower-dimensional (1D or 2D) coordination polymers, whereas the C2-substituted target readily forms robust 3D porous frameworks .

Evidence DimensionMetal-binding modes and framework dimensionality
Target Compound DataMultidentate coordination (N,N'-bridging + carboxylate) enabling 3D MOFs
Comparator Or BaselineImidazole-1-acetic acid (mono-N + carboxylate coordination, yielding 1D/2D structures)
Quantified Difference>2x the number of distinct metal-binding modes available per ligand
ConditionsSolvothermal synthesis with divalent transition metals (e.g., Zn2+, Cu2+)

Allows materials scientists to engineer highly stable, 3D porous materials for gas separation and catalysis that are structurally impossible with N-alkylated analogs.

Regioselective Synthesis of Cryptochrome Modulators and Kinase Inhibitors

Directly leveraging the C2-blocked geometry outlined in Section 3, this compound is a high-yield precursor for synthesizing complex APIs where regiochemical purity is paramount. It prevents unwanted C2-substitution during electrophilic aromatic substitution, streamlining the manufacturing workflow and reducing purification costs[1].

Bifunctional Doping in Direct Methanol Fuel Cells (DMFCs)

Based on its superior proton conductivity profile compared to simple alkyl imidazoles, 2-(1H-Imidazol-2-yl)acetic acid is highly effective as a dopant in sulfonated polymer membranes. Its dual proton-donating and accepting sites maintain membrane performance even in low-humidity environments [2].

Construction of 3D Metal-Organic Frameworks (MOFs)

Utilizing its multidentate coordination capacity, this compound serves as a primary organic linker in the solvothermal synthesis of robust 3D MOFs. The availability of both the carboxylate group and the un-alkylated imidazole nitrogens allows for the design of porous materials tailored for gas storage and heterogeneous catalysis .

XLogP3

-0.4

UNII

Y47072X58S

Other CAS

189502-92-9

Wikipedia

Imidazole-2-acetic acid

Dates

Last modified: 08-15-2023

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